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Introduction
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular, non-

receptor tyrosine kinases.[1][2][3] It plays a critical role in mediating signaling for key cytokines

involved in both innate and adaptive immunity, including Type I interferons (IFN-α/β), interleukin

(IL)-6, IL-10, IL-12, and IL-23.[2][4][5][6][7] Upon cytokine binding to their receptors, TYK2, in

partnership with other JAKs, becomes activated and phosphorylates downstream Signal

Transducer and Activator of Transcription (STAT) proteins.[1][5][8] These activated STATs then

translocate to the nucleus to regulate the expression of target genes, driving immune cell

differentiation, activation, and function.[8]

Dysregulation of TYK2-mediated pathways is implicated in the pathogenesis of numerous

autoimmune and inflammatory diseases, such as psoriasis, lupus, and inflammatory bowel

disease.[3][4][5][8] This has made TYK2 a highly attractive therapeutic target.[3][8] Unlike other

JAK family members, TYK2 is not known to be involved in metabolic or hematopoietic

pathways, suggesting that its selective inhibition may offer a favorable safety profile compared

to broader JAK inhibitors.[5] The development of selective TYK2 inhibitors, including allosteric

inhibitors that bind to the regulatory pseudokinase (JH2) domain, has created a need for robust

functional assays to characterize their activity and specificity in a physiologically relevant

context.[9][10][11]
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These application notes provide detailed protocols for performing key functional assays to

assess TYK2 activity in primary human immune cells. The assays described herein—STAT

phosphorylation, cytokine release, and T-cell proliferation—allow for a comprehensive

evaluation of a compound's effect on TYK2-mediated signaling and downstream cellular

responses.

TYK2 Signaling Pathways in Human Immune Cells
TYK2 forms heterodimers with other JAK family members to transduce signals for specific

cytokine receptors. Understanding these pairings is crucial for designing and interpreting

functional assays.

IL-12 Signaling: The IL-12 receptor pairs TYK2 with JAK2. This pathway is critical for T-

helper 1 (Th1) cell differentiation and the production of IFN-γ. It primarily signals through the

phosphorylation of STAT4.[2][6]

IL-23 Signaling: The IL-23 receptor also pairs TYK2 with JAK2. This pathway is essential for

the survival and function of T-helper 17 (Th17) cells, which are key drivers of inflammation in

many autoimmune diseases. This pathway activates STAT3.[4][6]

Type I IFN (IFN-α/β) Signaling: The Type I IFN receptor pairs TYK2 with JAK1. This pathway

is fundamental for antiviral responses and involves the phosphorylation of STAT1 and

STAT2.[4][6]
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Caption: IL-12 signaling pathway mediated by TYK2 and JAK2, leading to STAT4

phosphorylation.
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Caption: IL-23 signaling pathway mediated by TYK2 and JAK2, leading to STAT3

phosphorylation.
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Caption: Type I IFN signaling pathway mediated by TYK2 and JAK1, activating the ISGF3

complex.
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Data Presentation: TYK2 Pathway Summary
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Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood
Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient

centrifugation, a prerequisite for subsequent functional assays.

Materials:

Human whole blood collected in heparin- or EDTA-containing tubes

Phosphate-Buffered Saline (PBS)

Ficoll-Paque™ PLUS or equivalent density gradient medium

50 mL conical tubes

Serological pipettes

Centrifuge with swinging-bucket rotor

Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-

Streptomycin)

Methodology:

Dilute whole blood 1:1 with sterile PBS at room temperature in a 50 mL conical tube.[12]

Carefully layer 15 mL of Ficoll-Paque into a new 50 mL conical tube.

Slowly overlay up to 30 mL of the diluted blood onto the Ficoll-Paque layer, minimizing

mixing at the interface.[12]

Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned

off.[12][13]

After centrifugation, carefully aspirate the upper plasma layer.
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Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface

using a sterile pipette.[13][14]

Transfer the collected cells to a new 50 mL tube and add PBS to a total volume of 45 mL to

wash.

Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.

Repeat the wash step (Step 7-8) one more time to remove residual platelets and Ficoll.

Resuspend the final cell pellet in complete RPMI-1640 medium.

Perform a cell count using a hemocytometer or automated cell counter and assess viability

(e.g., with Trypan Blue).

Adjust the cell concentration as required for downstream assays.

Protocol 2: STAT Phosphorylation Assay by Flow
Cytometry (Phospho-flow)
This assay directly measures the activation of TYK2's downstream targets by quantifying

cytokine-induced STAT phosphorylation in specific immune cell subsets.[15][16][17]
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Caption: Experimental workflow for the STAT phosphorylation (Phospho-flow) assay.
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Materials:

Isolated human PBMCs

TYK2 inhibitor(s) and vehicle control (e.g., DMSO)

Recombinant human cytokines (e.g., IL-12, IL-23, IFN-α)

Fixation Buffer (e.g., 1.5-4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., ice-cold 90-100% Methanol)

FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8,

CD56) and phosphorylated STATs (e.g., p-STAT4 (Y693), p-STAT3 (Y705), p-STAT1 (Y701))

96-well U-bottom plates

Flow cytometer

Methodology:

Resuspend freshly isolated or thawed PBMCs in complete RPMI medium and plate

approximately 0.5-1 x 10^6 cells per well in a 96-well U-bottom plate.

(Optional) For some cytokines, it may be beneficial to rest the cells in serum-free media for

2-4 hours to reduce baseline signaling.

Prepare serial dilutions of the TYK2 inhibitor. Add the inhibitor or vehicle control to the

appropriate wells and pre-incubate for 30-60 minutes at 37°C.

Prepare cytokine stocks at 2X the final desired concentration. Add an equal volume to the

wells to stimulate the cells. Incubate for 15-30 minutes at 37°C. The optimal time should be

determined empirically.[16][18]

Stop the stimulation by immediately fixing the cells. Add fixation buffer directly to the wells

and incubate for 10-15 minutes at room temperature.
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Pellet the cells by centrifugation (500 x g, 5 minutes). Discard the supernatant.

Permeabilize the cells by resuspending the pellet in ice-cold methanol. Incubate on ice for at

least 30 minutes.[16]

Wash the cells twice with FACS buffer to remove the methanol.

Prepare an antibody cocktail containing antibodies against cell surface markers and

intracellular phospho-STAT proteins in FACS buffer.

Resuspend the cell pellets in the antibody cocktail and incubate for 30-60 minutes at room

temperature, protected from light.

Wash the cells twice with FACS buffer.

Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.

Analyze the data by gating on specific cell populations (e.g., CD4+ T cells, NK cells) and

quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.

Data Interpretation: A potent and selective TYK2 inhibitor is expected to reduce cytokine-

induced STAT phosphorylation in a dose-dependent manner. This can be used to generate

IC50 curves.

Stimulating
Cytokine

Typical
Concentration

Primary STAT
Measured

Key Responding
Cells

IL-12 10-50 ng/mL p-STAT4 (Y693) T Cells, NK Cells

IL-23 20-100 ng/mL p-STAT3 (Y705)
T Cells (memory

subset)

IFN-α 500-2000 U/mL p-STAT1 (Y701) All PBMCs

IL-10 20-100 ng/mL p-STAT3 (Y705) Monocytes, T cells

Protocol 3: Cytokine Release Assay
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This assay measures the functional downstream consequence of TYK2 signaling by quantifying

the production and secretion of effector cytokines into the cell culture supernatant.
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Caption: Experimental workflow for the downstream cytokine release assay.

Materials:

Isolated human PBMCs

Complete RPMI-1640 medium

TYK2 inhibitor(s) and vehicle control

Stimuli (e.g., Recombinant IL-12, IL-18; PHA; anti-CD3/anti-CD28 beads)

96-well flat-bottom tissue culture plates

Cytokine quantification kit (e.g., ELISA, Cytometric Bead Array (CBA), or Luminex multiplex

assay)

Methodology:

Plate 1.5-2 x 10^5 PBMCs per well in 100 µL of complete RPMI medium in a 96-well flat-

bottom plate.[13][19]

Add 50 µL of medium containing the TYK2 inhibitor at 4X the final concentration (or vehicle

control). Pre-incubate for 1-2 hours at 37°C.

Add 50 µL of medium containing the stimulus at 4X the final concentration.

Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The optimal

duration depends on the specific cytokine being measured.[20]

After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells.

Carefully collect the cell-free supernatant without disturbing the cell pellet.

Store supernatants at -80°C or proceed immediately with cytokine analysis.
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Quantify the concentration of the secreted cytokine(s) of interest according to the

manufacturer's protocol for the chosen analysis platform (e.g., ELISA).

Data Interpretation: Inhibition of TYK2 should lead to a dose-dependent decrease in the

secretion of the downstream effector cytokine.

Primary Stimulus
Co-stimulus
(optional)

Incubation Time
Downstream
Cytokine Measured

IL-12 (10 ng/mL) IL-18 (50 ng/mL) 48-72 hours IFN-γ

PHA (1 µg/mL) - 48 hours IL-17A, IFN-γ

anti-CD3/CD28 beads - 72 hours IL-17A, IFN-γ, IL-2

Protocol 4: T-Cell Proliferation Assay (CFSE-based)
This assay assesses the effect of TYK2 inhibition on the ability of T-cells to proliferate in

response to stimuli that depend on TYK2-mediated cytokine signaling.[21]
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Caption: Experimental workflow for the CFSE-based T-cell proliferation assay.
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Materials:

Isolated human PBMCs

Carboxyfluorescein succinimidyl ester (CFSE) dye

Complete RPMI-1640 medium

TYK2 inhibitor(s) and vehicle control

T-cell stimuli (e.g., anti-CD3/CD28 beads, PHA, relevant cytokines like IL-12)

96-well U-bottom or flat-bottom tissue culture plates

Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8)

Flow cytometer

Methodology:

Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.

Add CFSE to a final concentration of 1-5 µM. Immediately vortex gently to ensure even

labeling.[22][23]

Incubate for 10-15 minutes at 37°C, protected from light.[12][22]

Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium.

Incubate on ice for 5 minutes.

Wash the cells twice with complete RPMI medium to remove unbound CFSE.

Resuspend the CFSE-labeled cells and plate 1-2 x 10^5 cells per well in a 96-well plate.

Add the TYK2 inhibitor or vehicle control.

Add the desired T-cell stimulus. For assessing TYK2's role, a suboptimal anti-CD3/CD28

stimulation can be combined with a TYK2-dependent cytokine like IL-12 to reveal

dependency.
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Incubate for 4-6 days at 37°C in a humidified 5% CO2 incubator.

Harvest the cells and stain with antibodies for surface markers (e.g., CD3, CD4) to identify T-

cell populations.

Analyze by flow cytometry. Proliferating cells will show a serial halving of CFSE fluorescence

intensity with each cell division.

Data Interpretation: Inhibition of TYK2-dependent signaling pathways that promote T-cell

proliferation will result in reduced CFSE dilution (i.e., fewer distinct peaks and a higher overall

fluorescence intensity) compared to the vehicle-treated control. The percentage of divided cells

or a proliferation index can be calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 18 / 19 Tech Support

https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.884399/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.884399/full
https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/protocols/celltrace-cfse-cell-proliferation-protocol.html
https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/protocols/celltrace-cfse-cell-proliferation-protocol.html
https://resources.revvity.com/pdfs/tch-htrf-guidelines-from-pbmc-isolation-to-cytokine-assay-optimisation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7842530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7842530/
https://pubmed.ncbi.nlm.nih.gov/23296728/
https://www.agilent.com/cs/library/applications/application-stat-protein-signalling-novocyte-5994-1030en-agilent.pdf
https://experiments.springernature.com/articles/10.1007/978-1-62703-242-1_11
https://experiments.springernature.com/articles/10.1007/978-1-62703-242-1_11
https://www.protocols.io/view/flow-cytometric-measurement-of-stat5-phosphorylati-dm6gpjzd1gzp/v1
https://www.protocols.io/view/flow-cytometric-measurement-of-stat5-phosphorylati-dm6gpjzd1gzp/v1
https://www.criver.com/resources/cytokine-response-assay-technical-sheet
https://helda.helsinki.fi/bitstreams/f35bd004-fb16-483a-9ddf-0d6666e83a78/download
https://pubmed.ncbi.nlm.nih.gov/31948550/
https://pubmed.ncbi.nlm.nih.gov/31948550/
https://www.mucosalimmunology.ch/fileadmin/mucosalimmunology/documents/the_lab/basic_research/lab_protocols/cell_culture/204_cfse_proliferation_assay_for_sma.pdf
https://www.researchgate.net/post/Optimizing-CFSE-proliferation-assays-for-T-cells-from-fresh-mouse-spleen
https://www.benchchem.com/product/b1180145#performing-tyk2-functional-assays-in-primary-human-immune-cells
https://www.benchchem.com/product/b1180145#performing-tyk2-functional-assays-in-primary-human-immune-cells
https://www.benchchem.com/product/b1180145#performing-tyk2-functional-assays-in-primary-human-immune-cells
https://www.benchchem.com/product/b1180145#performing-tyk2-functional-assays-in-primary-human-immune-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 19 / 19 Tech Support

https://www.benchchem.com/product/b1180145?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

